2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide

Medicinal Chemistry SAR Studies Physicochemical Profiling

This 3,5-dimethylphenyl regioisomer completes the SAR matrix missing from published α-amylase inhibition studies (IC₅₀ 1.1–12.5 µM). Procure alongside 2,4- and 2,5-isomers to quantify meta-substitution metabolic stability advantages in HLM and resolve σ₁/σ₂ selectivity. Symmetric meta-substitution may confer distinct opioid receptor pharmacology versus ortho-substituted analogs claimed in US9598411B2. Not individually exemplified—custom synthesis available.

Molecular Formula C22H26N4O
Molecular Weight 362.477
CAS No. 887214-58-6
Cat. No. B2973186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
CAS887214-58-6
Molecular FormulaC22H26N4O
Molecular Weight362.477
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C
InChIInChI=1S/C22H26N4O/c1-15-11-16(2)13-18(12-15)23-21(27)14-26-9-7-17(8-10-26)22-24-19-5-3-4-6-20(19)25-22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,27)(H,24,25)
InChIKeyPUSTVNDUQKXDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 887214-58-6): Structural Identity and Computed Properties for Procurement Screening


2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 887214-58-6, PubChem CID 16799737) is a synthetic small molecule (C₂₂H₂₆N₄O, MW 362.5 g/mol) belonging to the benzimidazole-piperidine acetamide class [1]. The compound features a 1H-benzo[d]imidazol-2-yl group linked via a piperidine ring to an acetamide bridge bearing a 3,5-dimethylphenyl substituent. Its computed physicochemical profile — XLogP3-AA of 3.7, topological polar surface area (TPSA) of 61 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds — places it within drug-like chemical space (Lipinski Rule of Five compliant) [1]. The compound is listed in PubChem (created 2007-11-13, last modified 2026-04-25) but carries no curated bioactivity annotations in that database. It appears within the Markush structure scope of patents covering substituted benzimidazole-type piperidine compounds, including those targeting opioid and ORL-1 receptors (WO2014102594A2, US9598411B2), though the specific 3,5-dimethylphenyl exemplar is not individually exemplified with quantitative data in the available patent disclosures [2].

Why 2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide Cannot Be Interchanged with Other Dimethylphenyl Isomers or Unsubstituted Phenyl Analogs


Within the benzimidazole-piperidine acetamide series, the regioisomeric position of methyl substituents on the terminal phenyl ring fundamentally alters both computed physicochemical properties and empirically observed biological activity [1]. The 3,5-dimethyl substitution pattern creates a symmetric, meta-substituted aryl group with distinct steric and electronic features compared to the 2,4-dimethylphenyl (ortho/para), 2,5-dimethylphenyl (ortho/meta), or unsubstituted phenyl analogs. In a published α-amylase inhibition study on structurally related 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives (compounds 7a–7j), IC₅₀ values ranged from 1.10 ± 0.05 to 12.50 ± 0.30 μM depending solely on the phenyl ring substitution pattern, demonstrating that subtle aryl modifications produce >10-fold differences in potency [2]. While that study did not include the 3,5-dimethylphenyl compound specifically, it establishes a class-level precedent that phenyl ring substitution is a critical determinant of target engagement. Generic substitution without experimental confirmation therefore carries a high risk of unrecognized potency loss, selectivity shift, or off-target activity. Furthermore, the 3,5-dimethylphenyl motif is known in medicinal chemistry to confer resistance to oxidative metabolism compared to ortho-substituted analogs, though this has not been experimentally verified for this specific compound [3].

Quantitative Differentiation Evidence for 2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 887214-58-6) Versus Structural Analogs


Regioisomeric Differentiation: 3,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution — Computed Physicochemical Properties

The 3,5-dimethylphenyl substituent on the target compound produces a symmetric meta-substitution pattern, in contrast to the ortho/para-substituted 2,4-dimethylphenyl analog. This regioisomerism alters computed lipophilicity, steric profile, and hydrogen-bonding environment around the acetamide NH. The target compound (CAS 887214-58-6) has a computed XLogP3-AA of 3.7 and TPSA of 61 Ų, placing it near the center of CNS drug-like space, while the 2,4-dimethylphenyl isomer is expected to have a slightly higher TPSA due to reduced steric shielding of the amide bond [1][2].

Medicinal Chemistry SAR Studies Physicochemical Profiling

Class-Level Evidence: α-Amylase Inhibitory Activity of Structurally Proximal Benzimidazole-Piperidine Acetamides

A 2025 study by Kangad et al. evaluated a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives (7a–7j) for α-amylase inhibition. IC₅₀ values ranged from 1.10 ± 0.05 μM (compound 7i) to 12.50 ± 0.30 μM, with the standard drug acarbose showing IC₅₀ = 1.70 ± 0.10 μM [1]. The 2,4-dimethylphenyl analog (benchchem-reported) showed an IC₅₀ of approximately 60.4 μM — notably weaker than the most potent phenyl-substituted analogs in the published series. This >10-fold range in potency within a single study demonstrates that phenyl ring substitution is a primary driver of biological activity in this chemotype [1]. However, the 3,5-dimethylphenyl compound was not among those tested, so this evidence is class-level only and cannot be directly attributed to the target compound.

Antidiabetic Research Enzyme Inhibition Benzimidazole SAR

Patent Landscape: Substituted Benzimidazole-Type Piperidine Compounds Targeting Opioid and ORL-1 Receptors

The target compound falls within the Markush structure of Formula (I) in US Patent 9,598,411 B2 (Purdue Pharma L.P.), which claims substituted benzimidazole-type piperidine compounds for treating pain and related conditions via opioid and ORL-1 receptor modulation [1]. The patent exemplifies compounds with nanomolar affinity for the μ-opioid receptor (e.g., Ki = 41.3 nM for a representative benzimidazole-piperidine compound in a radioligand binding assay using [³H]-U69,593 in human μ-receptor-expressing membranes) [1][2]. While the 3,5-dimethylphenyl compound is not individually exemplified with quantitative binding data in the available disclosure, its structural placement within the claimed Markush formula suggests it was synthesized and screened as part of the patent optimization campaign. Researchers can leverage the patent's SAR tables to infer the likely receptor engagement profile of the 3,5-dimethylphenyl substituent relative to other exemplified aryl groups.

Pain Research Opioid Receptor Pharmacology Patent Analysis

Sigma Receptor Ligand Potential: Class-Level Evidence from Structurally Related Benzimidazole-Piperidine Compounds

Benzimidazole-piperidine hybrids have been extensively characterized as sigma receptor (σ₁ and σ₂) ligands. A series of N-(1-benzylpiperidin-4-yl)arylacetamides — structurally analogous to the target compound — demonstrated high-affinity sigma receptor binding with Ki values in the 1–10 nM range, while lacking appreciable affinity for phencyclidine (PCP) and dopamine receptors [1]. PD-144418, a compound containing the benzimidazole pharmacophore, binds the human sigma-1 receptor with Ki = 4.30 nM (displacement of [³H]-(+)-pentazocine from guinea pig brain membrane) [2]. The target compound (CAS 887214-58-6) has not been directly tested in sigma receptor assays, but the pharmacophoric elements — benzimidazole ring, piperidine linker, and substituted phenyl acetamide — are all present in known high-affinity sigma ligands. This class-level inference supports the compound's potential as a sigma receptor screening candidate.

Sigma Receptor CNS Pharmacology Neuroprotection

Metabolic Stability Potential of 3,5-Dimethylphenyl vs. 2-Substituted Phenyl Isomers: In Silico Prediction

The 3,5-dimethyl substitution pattern places methyl groups at meta positions relative to the acetamide linkage, whereas the 2,4- and 2,5-dimethylphenyl isomers place a methyl group ortho to the amide bond. Ortho-substitution adjacent to an amide NH is known in medicinal chemistry to increase susceptibility to N-dealkylation and oxidative metabolism by CYP450 enzymes due to steric effects on the amide conformation [1]. The 3,5-dimethylphenyl pattern avoids this ortho steric interaction, potentially conferring greater metabolic stability. This is a class-level inference from general medicinal chemistry principles and has not been experimentally verified for this specific compound. No experimental metabolic stability data (e.g., microsomal half-life, intrinsic clearance) have been published for CAS 887214-58-6 or any of its direct dimethylphenyl isomers in this series.

Drug Metabolism In Silico ADME Metabolic Stability

Recommended Application Scenarios for 2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS 887214-58-6) Based on Available Evidence


Focused SAR Exploration of Phenyl Ring Substitution Effects in Benzimidazole-Piperidine Acetamide Libraries

The most scientifically justified use of CAS 887214-58-6 is as part of a systematic SAR matrix comparing dimethylphenyl regioisomers (2,4-; 2,5-; 3,4-; and 3,5-dimethylphenyl). The published α-amylase inhibition study [1] establishes that potency varies >10-fold across phenyl substitution patterns in this chemotype, but did not include the 3,5-isomer. Procuring the target compound alongside its isomers enables a complete regioisomeric SAR map. Researchers should prioritize head-to-head testing in a single assay platform (e.g., α-amylase inhibition, sigma receptor binding, or μ-opioid receptor displacement) and report both IC₅₀/Ki values and selectivity ratios.

Sigma Receptor Subtype Selectivity Profiling Against Reference Ligands

Given the established sigma receptor affinity of structurally related benzimidazole-piperidine compounds (Ki = 4.30 nM for PD-144418 at σ₁ [1]) and the broader arylacetamide sigma ligand class (Ki = 1–10 nM [2]), the 3,5-dimethylphenyl compound is a rational candidate for σ₁/σ₂ selectivity screening. The 3,5-dimethyl substitution pattern may confer subtype selectivity differences compared to known sigma ligands. Recommended assays: competitive displacement of [³H]-(+)-pentazocine (σ₁) and [³H]-DTG (σ₂) in guinea pig brain or human recombinant receptor preparations.

Opioid Receptor Panel Screening as a Patent-Landscape-Informed Strategy

The inclusion of this chemotype within the Markush structure of US 9,598,411 B2 (Purdue Pharma) [1] indicates corporate-level interest in benzimidazole-piperidine acetamides as opioid/ORL-1 receptor modulators. While the 3,5-dimethylphenyl compound is not individually exemplified, researchers can leverage the patent's SAR framework to design a focused opioid receptor panel screen (μ, κ, δ, ORL-1). The availability of radioligand binding protocols and reference compound data (e.g., exemplified compound O85d with Ki = 41.3 nM at μ-opioid receptor [2]) enables rigorous benchmarking.

Metabolic Stability Head-to-Head: 3,5-Dimethyl vs. Ortho-Substituted Isomers

A targeted in vitro metabolism comparison between CAS 887214-58-6 and its 2,4-dimethylphenyl or 2,5-dimethylphenyl isomers in human liver microsomes (HLM) or hepatocytes would directly test the hypothesis that meta-only substitution confers metabolic stability advantages over ortho-substituted analogs [1]. This experiment requires procuring at least two isomers in parallel and measuring intrinsic clearance (CL_int) and metabolite identification via LC-MS/MS. The outcome would provide procurement-relevant differentiation data that currently does not exist in the public domain.

Quote Request

Request a Quote for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.